(2,4-Dibromophenyl)methanaminehydrochloride
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Overview
Description
(2,4-Dibromophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C7H7Br2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenyl)methanaminehydrochloride typically involves the bromination of phenylmethanamine. The process begins with the reaction of phenylmethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromophenyl)methanaminehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted phenylmethanamines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
(2,4-Dibromophenyl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The methanamine group facilitates the formation of hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
- (2,4-Dichlorophenyl)methanaminehydrochloride
- (2,4-Difluorophenyl)methanaminehydrochloride
- (2,4-Diiodophenyl)methanaminehydrochloride
Comparison:
- Uniqueness: The presence of bromine atoms in (2,4-Dibromophenyl)methanaminehydrochloride imparts unique chemical properties, such as higher reactivity and specific binding interactions, compared to its chloro, fluoro, and iodo counterparts.
- Reactivity: Bromine atoms are more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile compound for various chemical reactions.
- Applications: While all these compounds have similar applications, the brominated version is often preferred for its balanced reactivity and stability .
Properties
Molecular Formula |
C7H8Br2ClN |
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Molecular Weight |
301.40 g/mol |
IUPAC Name |
(2,4-dibromophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7Br2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
DVUBQNFOIIKHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CN.Cl |
Origin of Product |
United States |
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